molecular formula C8H4ClF B3335172 2-Chloro-4-ethynyl-1-fluorobenzene CAS No. 1057670-04-8

2-Chloro-4-ethynyl-1-fluorobenzene

Cat. No.: B3335172
CAS No.: 1057670-04-8
M. Wt: 154.57 g/mol
InChI Key: JEPRSQLKFAHAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethynyl-1-fluorobenzene is an organic compound with the molecular formula C8H4ClF It is a derivative of benzene, featuring chlorine, fluorine, and ethynyl substituents on the aromatic ring

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluorophenylacetylene plays a crucial role in biochemical reactions, particularly as an inhibitor of tyrosinase, an enzyme implicated in melanin production . The compound interacts with the catalytic site of tyrosinase from Agaricus bisporus, enhancing its inhibitory activity due to the presence of the 3-chloro-4-fluorophenyl fragment . This interaction is significant for pharmaceutical and cosmetic applications, as it can help in developing new agents to address skin pigmentation disorders and neurodegenerative processes.

Cellular Effects

3-Chloro-4-fluorophenylacetylene has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting tyrosinase activity, which in turn affects melanin production in melanocytes . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on melanin production makes it a potential candidate for treating hyperpigmentation disorders and studying the underlying mechanisms of melanin synthesis.

Molecular Mechanism

The molecular mechanism of 3-Chloro-4-fluorophenylacetylene involves its binding interactions with biomolecules, particularly tyrosinase . The compound’s 3-chloro-4-fluorophenyl fragment enhances its ability to establish profitable contact with the catalytic site of tyrosinase, leading to enzyme inhibition . This inhibition results in decreased melanin production, which can be beneficial for cosmetic and pharmaceutical applications. Additionally, docking analysis supports the compound’s higher potency compared to reference compounds .

Dosage Effects in Animal Models

The effects of 3-Chloro-4-fluorophenylacetylene vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity without causing significant adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safety and efficacy in animal models.

Metabolic Pathways

3-Chloro-4-fluorophenylacetylene is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s metabolism may affect metabolic flux and metabolite levels, which can have downstream effects on cellular processes. Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

3-Chloro-4-fluorophenylacetylene’s subcellular localization affects its activity and function within cells The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethynyl-1-fluorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-4-fluorobenzene.

    Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, a copper co-catalyst, and an ethynylating agent such as trimethylsilylacetylene. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

    Deprotection: If a protected ethynyl group is used, such as trimethylsilylacetylene, a deprotection step is required to obtain the free ethynyl group. This can be achieved using a base such as potassium carbonate in a suitable solvent like methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethynyl-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira, Suzuki, and Heck couplings to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the chlorine or fluorine atoms.

    Coupling Reactions: Complex aromatic compounds with extended conjugation.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-4-ethynyl-1-fluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-4-fluorobenzene: Similar structure but lacks the chlorine substituent.

    2-Chloro-4-ethynylbenzene: Similar structure but lacks the fluorine substituent.

    4-Ethynyl-1-fluorobenzene: Similar structure but lacks the chlorine substituent.

Uniqueness

2-Chloro-4-ethynyl-1-fluorobenzene is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and interactions in chemical reactions. This combination of substituents can lead to unique properties and applications compared to similar compounds.

Properties

IUPAC Name

2-chloro-4-ethynyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPRSQLKFAHAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-ethynyl-1-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-ethynyl-1-fluorobenzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-ethynyl-1-fluorobenzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-ethynyl-1-fluorobenzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-ethynyl-1-fluorobenzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-ethynyl-1-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.